molecular formula C18H36N2O6 B3054044 N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide CAS No. 57843-53-5

N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide

Cat. No.: B3054044
CAS No.: 57843-53-5
M. Wt: 376.5 g/mol
InChI Key: UUCAVBDCVCFNIN-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetrakis(2-hydroxypropyl)adipamide: is a chemical compound that belongs to the class of amides. It is characterized by the presence of four 2-hydroxypropyl groups attached to the nitrogen atoms of the adipamide backbone. This compound is known for its versatility and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetrakis(2-hydroxypropyl)adipamide typically involves the reaction of adipic acid with 2-amino-1-propanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bonds. The reaction can be represented as follows:

Adipic Acid+4(2-Amino-1-propanol)N,N,N’,N’-Tetrakis(2-hydroxypropyl)adipamide+4H2O\text{Adipic Acid} + 4 \text{(2-Amino-1-propanol)} \rightarrow \text{N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide} + 4 \text{H}_2\text{O} Adipic Acid+4(2-Amino-1-propanol)→N,N,N’,N’-Tetrakis(2-hydroxypropyl)adipamide+4H2​O

Industrial Production Methods: In industrial settings, the production of N,N,N’,N’-Tetrakis(2-hydroxypropyl)adipamide is carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-Tetrakis(2-hydroxypropyl)adipamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide groups can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Acid chlorides or anhydrides are commonly used for esterification reactions.

Major Products:

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of esters or ethers depending on the substituent used.

Scientific Research Applications

N,N,N’,N’-Tetrakis(2-hydroxypropyl)adipamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Employed in the preparation of biocompatible materials and drug delivery systems.

    Medicine: Utilized in the formulation of pharmaceuticals and as a stabilizer for active ingredients.

    Industry: Applied in the production of coatings, adhesives, and surfactants.

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetrakis(2-hydroxypropyl)adipamide involves its ability to form hydrogen bonds and interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, enhancing the compound’s solubility and reactivity. The amide groups can interact with enzymes and proteins, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

    N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Similar in structure but with ethylene groups instead of adipamide.

    N,N’-Bis(2-hydroxyethyl)adipamide: Contains two hydroxyl groups instead of four.

    N,N’-Di(2-hydroxypropyl)adipamide: Contains two 2-hydroxypropyl groups instead of four.

Uniqueness: N,N,N’,N’-Tetrakis(2-hydroxypropyl)adipamide is unique due to the presence of four 2-hydroxypropyl groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and the ability to form multiple hydrogen bonds.

Properties

IUPAC Name

N,N,N',N'-tetrakis(2-hydroxypropyl)hexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N2O6/c1-13(21)9-19(10-14(2)22)17(25)7-5-6-8-18(26)20(11-15(3)23)12-16(4)24/h13-16,21-24H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCAVBDCVCFNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC(C)O)C(=O)CCCCC(=O)N(CC(C)O)CC(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866653
Record name Hexanediamide, N1,N1,N6,N6-tetrakis(2-hydroxypropyl)-
Source EPA DSSTox
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Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57843-53-5
Record name N1,N1,N6,N6-Tetrakis(2-hydroxypropyl)hexanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57843-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N',N'-Tetrakis(2-hydroxypropyl)adipamide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057843535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanediamide, N1,N1,N6,N6-tetrakis(2-hydroxypropyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanediamide, N1,N1,N6,N6-tetrakis(2-hydroxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-tetrakis(2-hydroxypropyl)adipamide
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Record name N,N,N',N'-TETRAKIS(2-HYDROXYPROPYL)ADIPAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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